托塞特拉匹布
描述
托塞特拉匹布是由辉瑞公司开发的一种用于治疗高胆固醇血症(胆固醇水平升高)和预防心血管疾病的化合物。它以其抑制胆固醇酯转移蛋白 (CETP) 的能力而闻名,CETP 在将胆固醇从高密度脂蛋白 (HDL) 转移到低密度脂蛋白 (LDL) 和极低密度脂蛋白 (VLDL) 中发挥作用。 通过抑制 CETP,托塞特拉匹布可以提高 HDL 胆固醇水平并降低 LDL 胆固醇水平 .
科学研究应用
化学: 它作为研究 CETP 抑制及其对胆固醇代谢影响的模型化合物。
生物学: 研究集中在了解托塞特拉匹布影响脂质代谢和心血管健康的分子机制。
作用机制
托塞特拉匹布通过抑制胆固醇酯转移蛋白 (CETP) 来发挥作用,CETP 通常将胆固醇从 HDL 转移到 LDL 和 VLDL。 通过抑制此过程,托塞特拉匹布可以提高 HDL 胆固醇水平并降低 LDL 胆固醇水平 。 该机制涉及与 CETP 结合并阻止其与脂蛋白相互作用,从而改变体内胆固醇的分布 .
生化分析
Biochemical Properties
Torcetrapib plays a significant role in biochemical reactions, particularly in the context of lipid metabolism. It interacts with CETP, a crucial protein in the reverse cholesterol transport pathway . The interaction between Torcetrapib and CETP leads to an increase in HDL cholesterol levels and a decrease in LDL cholesterol levels .
Cellular Effects
Torcetrapib influences cell function by modulating lipid profiles within cells. By inhibiting CETP, Torcetrapib increases the levels of HDL cholesterol, which is known to exert protective effects on cells, particularly in the context of cardiovascular disease . This modulation of lipid profiles can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Torcetrapib involves its binding to CETP, thereby inhibiting the protein’s function . This inhibition disrupts the normal transfer of cholesteryl esters and triglycerides between lipoproteins, leading to increased HDL cholesterol levels and decreased LDL cholesterol levels .
Metabolic Pathways
Torcetrapib is involved in the lipid metabolism pathway, specifically the reverse cholesterol transport pathway . It interacts with CETP, an enzyme crucial for the transfer of lipids between lipoproteins .
Transport and Distribution
The transport and distribution of Torcetrapib within cells and tissues are closely tied to its role in lipid metabolism. As a CETP inhibitor, Torcetrapib likely interacts with lipid transporters and binding proteins .
Subcellular Localization
Given its role as a CETP inhibitor, it is likely that the drug localizes to areas of the cell where CETP is found and lipid transfer occurs .
准备方法
托塞特拉匹布的合成涉及多个步骤,从对氯三氟甲苯的胺化开始,这是由 麻省理工学院的 Stephen Buchwald 博士 开发的一种反应。然后通过一系列反应进一步处理该化合物以获得最终产物。 工业生产方法包括使用固体脂质分散剂配方来提高托塞特拉匹布的口服生物利用度 。 这涉及使用反溶剂沉淀策略将药物掺入固体脂质微粒 (SLM) 或固体脂质纳米粒 (SLN) 中 .
化学反应分析
托塞特拉匹布会发生各种化学反应,包括:
氧化和还原: 这些反应可以改变分子中的官能团,影响其药理特性。
取代: 这些反应中常用的试剂包括卤化剂和亲核试剂,导致形成不同的衍生物。
水解: 该反应可以分解托塞特拉匹布中的酯键,导致形成羧酸和醇。
相似化合物的比较
托塞特拉匹布属于一类称为 CETP 抑制剂的化合物。类似的化合物包括:
- 达尔塞特拉匹布
- 阿奈塞特拉匹布
- 依伐他匹布
这些化合物也抑制 CETP,并已研究其提高 HDL 胆固醇水平和降低 LDL 胆固醇水平的潜力。 托塞特拉匹布的独特之处在于其开发由于不良反应(如死亡率和心血管事件增加)而停止 。 其他 CETP 抑制剂已显示出更良好的安全性特征,并继续因其治疗潜力而被研究 .
属性
IUPAC Name |
ethyl (2R,4S)-4-[[3,5-bis(trifluoromethyl)phenyl]methyl-methoxycarbonylamino]-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-2H-quinoline-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25F9N2O4/c1-4-18-12-21(19-11-15(24(27,28)29)6-7-20(19)37(18)23(39)41-5-2)36(22(38)40-3)13-14-8-16(25(30,31)32)10-17(9-14)26(33,34)35/h6-11,18,21H,4-5,12-13H2,1-3H3/t18-,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSGWTNRGKRWGS-NQIIRXRSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(C2=C(N1C(=O)OCC)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C[C@@H](C2=C(N1C(=O)OCC)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25F9N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20180873 | |
Record name | Torcetrapib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20180873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
600.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Torcetrapib is an inhibitor of cholesteryl ester-transfer protein (CETP) that increases high-density lipoprotein (HDL) cholesterol levels. The drug increases HDL-cholesterol and apolipoprotein A-I levels and decreases LDL-cholesterol and apolipoprotein B levels. The effect is showed in monotherapy and when administered in combination with statins. | |
Record name | Torcetrapib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06281 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
262352-17-0 | |
Record name | Torcetrapib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=262352-17-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Torcetrapib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0262352170 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Torcetrapib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06281 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Torcetrapib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20180873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 262352-17-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TORCETRAPIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N4457MV2U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Torcetrapib?
A1: Torcetrapib acts as a selective inhibitor of CETP. [] CETP typically facilitates the exchange of cholesteryl esters from high-density lipoproteins (HDL) to apolipoprotein B-containing lipoproteins like LDL and VLDL. [] By inhibiting CETP, Torcetrapib increases HDL cholesterol (HDL-C) levels and decreases LDL cholesterol (LDL-C) levels. [, ]
Q2: What were the observed lipid changes in patients treated with Torcetrapib?
A2: Clinical trials demonstrated that Torcetrapib significantly increased HDL-C levels (by up to 72%) and decreased LDL-C levels (by up to 25%). [, , , ] These lipid changes were observed both when Torcetrapib was administered alone and in combination with statin therapy. [, ]
Q3: How does Torcetrapib affect apolipoprotein E metabolism?
A4: In subjects treated with Torcetrapib alone, VLDL apolipoprotein E (apoE) pool size decreased due to increased apoE fractional catabolic rate (FCR). [] When added to atorvastatin treatment, Torcetrapib increased both VLDL apoE FCR and production rate, leading to increased VLDL apoE content. [] This is thought to enhance VLDL clearance and reduce LDL production. []
Q4: Does Torcetrapib influence reverse cholesterol transport?
A5: While Torcetrapib increases HDL-C levels, its impact on reverse cholesterol transport markers, such as fecal sterol excretion, appears to be insignificant. [] Research suggests that while Torcetrapib increases HDL apoA-I concentrations by delaying its catabolism, it doesn't significantly affect HDL apoA-I production rate or fecal sterol excretion. []
Q5: How does Torcetrapib affect the atherogenicity of postprandial triglyceride-rich lipoproteins?
A6: Studies show that Torcetrapib, in conjunction with atorvastatin, can attenuate the atherogenic potential of postprandial triglyceride-rich lipoproteins. [] It achieves this by reducing the incremental postprandial area under the curve for VLDL-1 and VLDL-2, decreasing the cholesterol ester/triglyceride ratio in these particles, and enriching VLDL-1 with apoE. []
Q6: What is the molecular formula and weight of Torcetrapib?
A7: The molecular formula of Torcetrapib is C25H29F6NO4. Its molecular weight is 517.5 g/mol. []
Q7: What is known about the structure-activity relationship of Torcetrapib and its analogs?
A8: The 1,2,3,4-tetrahydroquinoline (THQ) scaffold found in Torcetrapib is associated with off-target cardiovascular toxicity. [] Research efforts have focused on developing non-THQ CETP inhibitors to circumvent this issue. [] For example, isonipecotic acid derivative analogs of Torcetrapib, like PF-04445597, demonstrate improved aqueous solubility and lack aldosterone secretion in human H295R adrenal carcinoma cells. []
Q8: How is Torcetrapib metabolized in the body?
A9: Torcetrapib undergoes extensive metabolism, primarily through oxidation. [] The initial step often involves CYP3A-mediated decarbamoylation. [] Subsequent oxidation leads to major metabolites like bistrifluoromethylbenzoic acid (M1) and quinaldic acid (M4). [, ] Interestingly, Torcetrapib metabolism can generate unusual metabolites such as 3,5-bis(trifluoromethyl)phenyl-(methoxycarbonyl)methanesulfonic acid (M28). []
Q9: What is the primary route of elimination for Torcetrapib?
A10: Following oral administration, a majority of the administered dose of Torcetrapib is excreted in the feces, with a smaller portion excreted in the urine. [] The parent compound itself is not detected in the excreta, highlighting its extensive metabolism. [, ]
Q10: How do the pharmacokinetics of Torcetrapib differ across species?
A11: While the primary metabolic pathways are similar across species, the major circulating and excretory metabolites of Torcetrapib vary between mice, rats, and monkeys. [] This interspecies variability in drug metabolism underscores the importance of careful species selection for preclinical studies.
Q11: What preclinical models were used to study the effects of Torcetrapib?
A12: Various animal models, including rabbits and hamsters, were used to study the effects of Torcetrapib on atherosclerosis and lipid metabolism. [, , ] Additionally, studies on human macrophage foam cells were conducted to evaluate the impact of Torcetrapib on cholesterol efflux. []
Q12: Did Torcetrapib show efficacy in preclinical models of atherosclerosis?
A13: In New Zealand White rabbits fed an atherogenic diet, Torcetrapib at a dose that increased HDL-C levels by at least threefold reduced aortic atherosclerosis by 60% and lowered aortic cholesterol content. [] This reduction in atherosclerosis was correlated with an increased ratio of total plasma cholesterol to HDL-C. []
Q13: What were the findings of the ILLUMINATE clinical trial?
A14: The ILLUMINATE trial was a large, phase 3 clinical trial that investigated the effects of Torcetrapib in combination with atorvastatin on major cardiovascular events in high-risk patients. [] Contrary to expectations, the trial was terminated early due to an increased risk of death from any cause and major cardiovascular events in the Torcetrapib group. [, ]
Q14: Did Torcetrapib demonstrate any benefit on atherosclerosis progression in clinical trials?
A15: Despite favorable changes in lipid profiles, Torcetrapib failed to show a significant reduction in the progression of atherosclerosis in clinical trials like ILLUSTRATE and RADIANCE. [, , , ] Some studies even reported an increase in carotid intima-media thickness in patients treated with Torcetrapib plus atorvastatin compared to atorvastatin alone. []
Q15: What were the main safety concerns associated with Torcetrapib?
A16: Torcetrapib treatment was linked to an increase in blood pressure and aldosterone levels in clinical trials. [, , , , , ] Additionally, patients receiving Torcetrapib exhibited elevated serum sodium and bicarbonate levels, coupled with a decrease in potassium levels. [, ] These electrolyte disturbances were associated with an increased risk of death in the ILLUMINATE trial. []
Q16: What is the hypothesized mechanism behind the adverse effects of Torcetrapib?
A17: The adverse effects of Torcetrapib, particularly the increase in blood pressure and aldosterone, are thought to be mediated by off-target effects unrelated to its CETP inhibition. [, , , ] Studies have shown that Torcetrapib can induce aldosterone and cortisol production in adrenal cells through a mechanism involving L-type calcium channels. [, ]
Q17: Did Torcetrapib affect endothelial function?
A18: Research indicates that Torcetrapib can impair endothelial function independently of its CETP inhibitory action. [, ] Studies on rabbits and spontaneously hypertensive rats have shown that Torcetrapib can inhibit acetylcholine-induced vasodilation, reduce nitric oxide release, increase reactive oxygen species generation, and upregulate endothelin-1 production. [, ]
Q18: Did Torcetrapib have any impact on glucose metabolism?
A19: Interestingly, Torcetrapib demonstrated unexpected improvements in glycemic control in patients with type 2 diabetes mellitus enrolled in the ILLUMINATE trial. [, ] Torcetrapib treatment was associated with lower plasma glucose, insulin, and hemoglobin A1c levels compared to atorvastatin alone, suggesting improved insulin sensitivity. [, ]
Q19: What analytical techniques were employed to study Torcetrapib and its metabolites?
A20: A variety of analytical techniques, including high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection, liquid chromatography-mass spectrometry (LC-MS), tandem mass spectrometry (LC-MS/MS), and gas chromatography-mass spectrometry (GC-MS), have been used for the analysis of Torcetrapib and its metabolites in various matrices. [] High-resolution LC-MS and 1H nuclear magnetic resonance (NMR) spectroscopy were specifically used to characterize novel and unusual metabolites of Torcetrapib. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。